molecular formula C6H9N3O2 B15313837 5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid

5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15313837
M. Wt: 155.15 g/mol
InChI Key: FPIOHCDUUGTORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. The compound is an ethyl-substituted pyrazole derivative, a class of heterocyclic compounds known for their diverse applications in pharmaceutical and agrochemical research . Pyrazole cores, such as those in related compounds like 3-Ethyl-1H-pyrazol-5-amine and Ethyl 3-amino-1H-pyrazole-4-carboxylate, are frequently explored as key building blocks in organic synthesis and medicinal chemistry . Researchers value this specific scaffold for its potential in creating novel molecular entities. As with similar research chemicals, proper handling procedures should be observed. This product is strictly labeled "For Research Use Only" and must not be used for personal, medicinal, or household purposes.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-amino-5-ethyl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-2-3-4(6(10)11)5(7)9-8-3/h2H2,1H3,(H,10,11)(H3,7,8,9)

InChI Key

FPIOHCDUUGTORE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups like halogens, alkyl, and acyl groups .

Scientific Research Applications

5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways . These interactions are crucial for its biological activities and therapeutic potential.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituents are summarized below:

Compound Name Position 1 Position 3 Position 5 Carboxylic Acid Position Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Methyl Amino 4
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl H Amino 4
4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid H - Amino 3
1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide 2-ethoxyethyl Ethyl - 5 (carboxamide)

Substituent Effects :

  • Position 1 : Aromatic substituents (e.g., phenyl in ) enhance planarity and π-π stacking, whereas alkyl/ether groups (e.g., 2-ethoxyethyl in ) increase solubility in polar solvents.
  • Position 3 : Ethyl vs. methyl groups influence steric bulk and lipophilicity. For example, the ethyl group in the target compound may enhance membrane permeability compared to methyl analogs .
  • Carboxylic Acid Position : Derivatives with carboxylic acid at position 4 (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to position 3 (e.g., ), affecting crystal packing and coordination chemistry.

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • All analogs show NH₂ (3200–3400 cm⁻¹) and C=O (1650–1670 cm⁻¹) stretches. The ethyl group in the target compound may reduce C=N absorption intensity compared to methyl analogs due to increased electron-donating effects .
  • ¹H-NMR :
    • Ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) differ from methyl (δ ~2.2–2.3 ppm) or aromatic protons (δ ~7.3–7.5 ppm) in analogs .
  • Crystallography: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid () forms hydrogen-bonded dimers (R factor = 0.043), while 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile () exhibits planar geometry (R factor = 0.033). Ethyl substituents may disrupt crystallinity compared to smaller groups.

Biological Activity

5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid (abbreviated as AEPC) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid can be represented as follows:

C6H8N4O2\text{C}_6\text{H}_8\text{N}_4\text{O}_2

This structure includes an amino group, an ethyl substituent, and a carboxylic acid functional group, which contribute to its biological activities.

Anti-inflammatory Activity

AEPC has been investigated for its anti-inflammatory properties. A study demonstrated that several pyrazole derivatives, including AEPC, exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The selectivity index for COX-2 inhibition was notably high, indicating potential as a safer alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
AEPC5.400.01344.56
Celecoxib0.0340.052-
Indomethacin5.000.10-

Analgesic Activity

In animal models, AEPC demonstrated significant analgesic effects comparable to indomethacin. The compound was administered intraperitoneally at a dosage of 5 mg/kg and showed a notable reduction in pain response in various pain models .

Case Study: Analgesic Efficacy in Animal Models

In a controlled study involving rats:

  • Control Group : Received saline.
  • Test Group : Administered AEPC.

Results indicated that AEPC reduced pain response by approximately 50% compared to the control group.

Antimicrobial Activity

AEPC has also shown promising antimicrobial activity against various bacterial strains. A study reported that compounds within the pyrazole class exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of AEPC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The biological activities of AEPC are attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial metabolism. For instance, the inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation and pain .

Q & A

Q. What are the common synthetic routes for 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid, and how are they optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation or condensation reactions. For example:

  • Condensation with Tosylhydrazide : Ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methylbenzenesulfonylhydrazide to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, followed by deprotection to yield the carboxylic acid .
  • Cyclocondensation of Hydrazides : Hydrazide derivatives react with α-haloacid esters (e.g., ethyl chloroacetate) to form pyrazole intermediates, which are hydrolyzed to the carboxylic acid .

Q. Optimization Strategies :

  • Reagent Ratios : Stoichiometric control of α-haloacid derivatives improves regioselectivity.
  • Catalysis : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclization efficiency .
  • Purification : Column chromatography or recrystallization ensures >98% purity .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsYield (%)Purity (%)Key Reference
Tosylhydrazide RouteEthyl 2-cyano-3-ethoxyacrylate65–7297
α-Haloacid CyclizationHydrazide + ethyl chloroacetate58–6895
DMF-DMA-AssistedEthyl acetoacetate + phenylhydrazine75–8299

Q. What spectroscopic and chromatographic techniques are used to characterize 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

  • ¹H/¹³C NMR : Amino protons resonate at δ 5.2–5.6 ppm (broad singlet), while the carboxylic acid proton appears at δ 12–13 ppm. The ethyl group shows triplets at δ 1.2–1.4 ppm (CH₃) and δ 2.8–3.0 ppm (CH₂) .
  • IR Spectroscopy : Stretching vibrations at 3300–3500 cm⁻¹ (N–H, O–H), 1680–1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. ESI-MS shows [M+H]⁺ at m/z 183.1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in pyrazole ring formation?

Methodological Answer: By-products like regioisomeric pyrazoles or uncyclized intermediates arise from competing pathways. Strategies include:

  • Temperature Control : Maintaining 60–80°C prevents premature decomposition of reactive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization kinetics over protic solvents .
  • Catalytic Additives : Triethylamine or DMAP (4-dimethylaminopyridine) suppresses side reactions by neutralizing acidic by-products .

Case Study : In the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, using DMF at 70°C reduced by-product formation from 15% to 4% .

Q. How do structural modifications (e.g., substituents at position 3) influence the biological activity of pyrazole-4-carboxylic acid derivatives?

Methodological Answer: Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:

  • Ethyl vs. Methylsulfanyl Groups : Ethyl substituents at position 3 enhance anti-inflammatory activity (IC₅₀ = 12 µM) compared to methylsulfanyl derivatives (IC₅₀ = 28 µM) due to improved hydrophobic interactions with COX-2 .
  • Amino Group Position : 5-Amino substitution increases solubility and hydrogen-bonding potential, critical for enzyme inhibition .

Q. Table 2: Biological Activity of Pyrazole Derivatives

Substituent (Position 3)Target EnzymeIC₅₀ (µM)Activity TrendReference
EthylCOX-212High anti-inflammatory
MethylsulfanylCOX-228Moderate
ChloroPhosphodiesterase45Low

Q. How can computational modeling resolve contradictions in spectral data for pyrazole derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Steps include:

DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Deviations >0.5 ppm suggest experimental artifacts .

Solvent Correction : Use PCM (Polarizable Continuum Model) to account for solvent-induced shifts in DMSO or methanol .

Tautomer Analysis : Compare energy barriers between keto-enol or amino-imino forms to identify dominant tautomers .

Example : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT calculations confirmed the keto form as the most stable, aligning with experimental IR data .

Q. What strategies are employed to reconcile contradictory pharmacological data across studies?

Methodological Answer: Contradictions may stem from assay variability or compound stability. Mitigation approaches:

  • Standardized Assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin) .
  • Stability Testing : Monitor compound degradation in buffer solutions via HPLC to rule out false negatives .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

Q. How is computational chemistry applied to predict the reactivity of 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid in novel reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. The amino group (HOMO = −6.2 eV) is reactive toward electrophiles like acyl chlorides .
  • MD Simulations : Simulate solvent interactions to assess solubility or aggregation tendencies in aqueous media .
  • Reaction Pathway Mapping : Identify transition states for cycloadditions or substitutions using NEB (Nudged Elastic Band) methods .

Q. What are the challenges in scaling up laboratory-scale syntheses of pyrazole derivatives, and how are they addressed?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat release during cyclization .
  • By-Product Accumulation : Implement continuous flow chemistry to reduce residence time and side reactions .
  • Cost Optimization : Replace expensive reagents (e.g., DMF-DMA) with recyclable alternatives like ionic liquids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.